![molecular formula C12H19N B1524155 Methyl[2-methyl-1-(2-methylphenyl)propyl]amine CAS No. 1183571-66-5](/img/structure/B1524155.png)
Methyl[2-methyl-1-(2-methylphenyl)propyl]amine
Overview
Description
“Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 . The IUPAC name for this compound is N,2-dimethyl-1-(2-methylphenyl)-1-propanamine .
Molecular Structure Analysis
The molecular structure of “Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” consists of a propyl chain with a methyl group and an amine group attached to the second carbon atom. Additionally, a methylphenyl group is attached to the first carbon atom .Physical And Chemical Properties Analysis
“Methyl[2-methyl-1-(2-methylphenyl)propyl]amine” is a liquid at room temperature . It has a density of 0.922 g/mL at 25 °C . The refractive index is 1.514 .Scientific Research Applications
Analytical Methods for Biogenic Amines in Foods
Biogenic amines (BAs) are important indicators of food quality, with significant implications for food safety and hygiene. Methyl[2-methyl-1-(2-methylphenyl)propyl]amine, as part of the broader category of biogenic amines, has been analyzed to assess food spoilage and toxicity levels. The analytical methods for quantification of BAs, including high-performance liquid chromatography (HPLC), have been developed for their determination in various food matrices. This research highlights the critical role of analytical chemistry in ensuring food safety by identifying and quantifying biogenic amines, including methyl[2-methyl-1-(2-methylphenyl)propyl]amine, to prevent food poisoning episodes and ensure consumer safety (Önal, 2007).
Production and Breakdown of Branched Chain Aldehydes
Research on the production and degradation of branched aldehydes from amino acids, including studies on methyl[2-methyl-1-(2-methylphenyl)propyl]amine, provides insights into the formation of flavor compounds in foods. The metabolic pathways involved in the generation of these compounds are essential for controlling the levels of desirable or undesirable flavors in both fermented and non-fermented food products. This research is crucial for food science, aiming to enhance food quality and consumer acceptance by manipulating the formation of flavor compounds through the control of amino acid degradation pathways (Smit, Engels, & Smit, 2009).
Environmental and Biochemical Implications
Studies on the environmental fate and toxicity of chemical degradation products, including those related to methyl[2-methyl-1-(2-methylphenyl)propyl]amine, provide critical insights into environmental health. This research assesses the persistence and toxicological impact of degradation products from various sources, including industrial processes and environmental exposure. Understanding the degradation pathways and the toxicological profiles of these compounds is essential for assessing environmental risks and developing strategies for pollution control and mitigation (Munro et al., 1999).
Mechanism of Action
Target of Action
Amines can interact with a variety of biological targets. One common target is enzymes, where amines can act as substrates or inhibitors. Another common target is receptors, such as G-protein coupled receptors, where amines can act as agonists or antagonists .
Mode of Action
The interaction of amines with their targets often involves the formation of intermolecular forces such as hydrogen bonds and ionic bonds. The amine group (-NH2) is a polar functional group, meaning it has a region of positive charge (on the hydrogen atoms) and a region of negative charge (on the nitrogen atom). This allows it to form hydrogen bonds with other polar groups .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways. For example, they can be involved in the synthesis or degradation of neurotransmitters, such as dopamine and serotonin .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structure. In general, amines are well-absorbed in the gastrointestinal tract due to their polarity. They can be distributed throughout the body, including crossing the blood-brain barrier. Metabolism often involves reactions such as oxidation, reduction, and conjugation, and excretion can occur through the urine .
Result of Action
The molecular and cellular effects of amines depend on their specific targets and mode of action. For example, if an amine acts as an agonist at a receptor, it could trigger a cellular response such as the activation of a signal transduction pathway .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine group, which can in turn affect its ability to interact with its targets .
Safety and Hazards
properties
IUPAC Name |
N,2-dimethyl-1-(2-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)12(13-4)11-8-6-5-7-10(11)3/h5-9,12-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFWZDQEYNLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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